molecular formula C18H36O2 B099391 Octadecanoic-d35 acid CAS No. 17660-51-4

Octadecanoic-d35 acid

Cat. No. B099391
CAS RN: 17660-51-4
M. Wt: 319.7 g/mol
InChI Key: QIQXTHQIDYTFRH-KNAXIHRDSA-N
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Description

Octadecanoic-d35 acid, also known as stearic acid, is a saturated fatty acid with a molecular formula of C18H36O2. It is an 18-carbon chain fatty acid, and is the most common saturated fatty acid in the body. Stearic acid is found in many foods such as beef, pork, and dairy products. It is also found in vegetable oils, and is used as a lubricant, emulsifier, and thickener in many products. It is also used in the manufacture of soaps, detergents, and cosmetics. In addition, stearic acid is used in the production of pharmaceuticals, plastics, and rubber.

Scientific Research Applications

Metabolic Research

Octadecanoic-d35 acid is often used in metabolic research. It is known to oxidatively desaturate to oleic acid . This process is studied for its association with lowered LDL cholesterol .

Stable Isotope Labeled Lipids

Octadecanoic-d35 acid falls under the category of Stable Isotope Labeled (SIL) Lipids . These lipids are used in a variety of research fields, including lipidomics, metabolomics, and nutrition research.

Cosmetics

Stearic acid, the non-deuterated form of Octadecanoic-d35 acid, is commonly used in the production of cosmetics . The deuterated form could be used in research to understand the metabolic pathways and environmental fate of stearic acid in cosmetic products.

Soaps and Detergents

Similar to its use in cosmetics, stearic acid is also used in the production of soaps and detergents . Octadecanoic-d35 acid could be used in research to study the biodegradation or environmental impact of stearic acid in these products.

Lubricants

Stearic acid is used in the production of lubricants . The deuterated form, Octadecanoic-d35 acid, could be used in research to study the behavior and degradation of stearic acid in various lubricant applications.

Chemical Synthesis

Due to its stable isotope labeling, Octadecanoic-d35 acid can be used in chemical synthesis for the production of other deuterated compounds .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-KNAXIHRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60492801
Record name (~2~H_35_)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecanoic-d35 acid

CAS RN

17660-51-4
Record name (~2~H_35_)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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